molecular formula C11H17N3O2 B13485202 Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate

Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13485202
M. Wt: 223.27 g/mol
InChI Key: ALIYHHIECVGWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the pyrazolyl intermediate: This step involves the reaction of a suitable precursor with hydrazine to form the pyrazole ring.

    Introduction of the cyclopropylamino group: The cyclopropylamine is then introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the intermediate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-pyrazol-1-yl)propanoate
  • 2-(1H-pyrazol-1-yl)pyridine
  • 2,6-bis(pyrazol-1-yl)pyridine

Uniqueness

Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of both the cyclopropylamino group and the pyrazolyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-(cyclopropylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)10(13-9-4-5-9)8-14-7-3-6-12-14/h3,6-7,9-10,13H,2,4-5,8H2,1H3

InChI Key

ALIYHHIECVGWSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CC=N1)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.